molecular formula C6H8O5 B1209774 3-Oxoadipic acid CAS No. 689-31-6

3-Oxoadipic acid

Cat. No. B1209774
CAS RN: 689-31-6
M. Wt: 160.12 g/mol
InChI Key: RTGHRDFWYQHVFW-UHFFFAOYSA-N
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Description

3-Oxoadipic acid, also known as 3-keto-adipate or β-oxoadipate, belongs to the class of organic compounds known as medium-chain keto acids and derivatives . These are keto acids with a 6 to 12 carbon atoms long side chain . It exists in all living organisms, ranging from bacteria to humans .


Synthesis Analysis

Adipic acid, a six-carbon platform chemical mainly used in nylon production, can be produced via reverse β-oxidation in microbial systems . To obtain a non-decarboxylative condensation product of acetyl-CoA and succinyl-CoA, and to subsequently remove CoA from the condensation product, heterologous 3-oxoadipyl-CoA thiolase and acyl-CoA thioesterase were introduced into Corynebacterium glutamicum .


Molecular Structure Analysis

The 3-Oxoadipic acid molecule contains a total of 18 bonds. There are 10 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 ketone (aliphatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

The degradation of 3-carboxymuconolactone by the multifunctional enzyme complex of Neurospora, to give 3-oxoadipic acid, has been found to involve an intramolecular, suprafacial 1,3-shift of hydrogen (or deuterium) from C-4 in the lactone to C-5 in the oxoadipic acid .


Physical And Chemical Properties Analysis

3-Oxoadipic acid has a molecular weight of 160.12 g/mol . Its linear formula is HO2CCH2CH2COCH2CO2H . The melting point is 124-126 °C (lit.) .

Scientific Research Applications

1. Biochemical Synthesis Pathways

3-Oxoadipic acid is explored in biochemical synthesis pathways. For instance, the lactate dehydrogenase of Alcaligenes eutrophus H16 was studied for its potential as a catalyst in the reaction converting 2-oxoadipate to 2-hydroxyadipate, a crucial step in synthesizing adipic acid, a monomer for nylon-6,6 polyamide production. The enzyme exhibited broad substrate specificity for various 2-oxoacids, suggesting potential applications in biotechnological processes (Zhang et al., 2014).

2. Diagnostic Applications

The fluorometric determination of 2-oxoadipic acid, a common metabolite of tryptophan and lysine, in human and experimental animal urine, has significant diagnostic implications. This process, involving the reaction of 2-oxoadipic acid with 1,2-diamino-4,5-methylenebenzene to produce a fluorescent derivative, is highly sensitive, with a limit of quantification of 1 pmol per injection. Such diagnostic tools are valuable in the study of metabolic disorders (Shibata et al., 2011).

3. Metabolic Pathway Insights

Studies have revealed insights into the metabolic pathways of various organisms. For example, research on Candida parapsilosis showed that it utilizes hydroxyaromatic compounds via the 3-oxoadipate pathway, highlighting the adaptation mechanisms of this yeast to diverse carbon sources. This understanding could have implications for biotechnological applications, such as biofuel production (Zeman et al., 2016).

4. Engineering of Metabolic Pathways

Efforts to engineer metabolic pathways for the production of industrially relevant chemicals have also been explored. For example, directed evolution of (R)-2-hydroxyglutarate dehydrogenase aimed to improve 2-oxoadipate reduction, a critical reaction in metabolic pathways producing adipic acid. This research paves the way for the bio-based production of adipic acid, an important platform chemical (Sáez-Jiménez et al., 2022).

5. Disease Research and Diagnostics

The study of 2-oxo acids, including 2-oxoadipic acid, in the context of diabetes, has provided insights into energy production under diabetic conditions. It was found that the urinary excretion of these acids is greater in rats with streptozotocin-induced diabetes, indicating impaired energy production and potential pathways for therapeutic intervention (Shibata, 2018).

Future Directions

Future research could focus on engineering the reverse β-oxidation pathway in Corynebacterium glutamicum and assessing its potential for producing adipic acid from glucose as starting material . Moreover, 2,3-dehydroadipyl-CoA hydratase and β-ketoadipyl-CoA thiolase were determined as potential targets for further improvement of the pathway .

properties

IUPAC Name

3-oxohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O5/c7-4(3-6(10)11)1-2-5(8)9/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGHRDFWYQHVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218974
Record name 3-Oxoadipic acid
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Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 3-Oxoadipic acid
Source Human Metabolome Database (HMDB)
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Product Name

3-Oxoadipic acid

CAS RN

689-31-6
Record name β-Ketoadipic acid
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Record name .BETA.-KETOADIPIC ACID
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Record name 3-Oxoadipic acid
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Melting Point

124 - 126 °C
Record name 3-Oxoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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